

Introduction: Deciphering Molecular Architecture with Infrared Spectroscopy

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Compound of Interest

Compound Name: *Methyl 2-acetyl-3-hydroxybenzoate*
CAS No.: 370553-41-6
Cat. No.: B2678415

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Methyl 2-acetyl-3-hydroxybenzoate is a multifunctional aromatic compound possessing a unique arrangement of hydroxyl, acetyl (ketone), and methyl ester functional groups on a benzene ring. This specific substitution pattern gives rise to significant intramolecular interactions that are critical to its chemical behavior and are distinctively revealed through Fourier-Transform Infrared (FTIR) Spectroscopy. For researchers in medicinal chemistry and materials science, a precise understanding of its FTIR spectrum is not merely an analytical checkbox but a fundamental confirmation of its structural integrity, purity, and the nuanced electronic effects at play.

This guide provides an in-depth analysis of the expected FTIR absorption peaks for **Methyl 2-acetyl-3-hydroxybenzoate**. We will move beyond a simple catalog of frequencies to explain the causal relationships between the molecule's structure—specifically its powerful intramolecular hydrogen bonding—and the resulting vibrational spectrum.

The Dominant Influence: Intramolecular Hydrogen Bonding

The defining structural feature of **Methyl 2-acetyl-3-hydroxybenzoate** is the proximity of the phenolic hydroxyl (-OH) group at position 3 to the acetyl group at position 2. This arrangement facilitates a strong intramolecular hydrogen bond between the hydroxyl proton and the acetyl carbonyl oxygen. This interaction forms a stable six-membered pseudo-ring, which significantly influences the vibrational frequencies of both the O-H and the C=O bonds. A secondary, weaker hydrogen bond may also exist between the same hydroxyl group and the ester carbonyl, further complicating the spectrum.

The diagram below illustrates these critical intramolecular relationships that govern the compound's spectral features.

Caption: Intramolecular hydrogen bonding in **Methyl 2-acetyl-3-hydroxybenzoate**.

Comprehensive FTIR Spectral Analysis

The FTIR spectrum can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups. The interpretation relies on understanding how the intramolecular environment alters the expected "textbook" frequencies.

The O-H and C-H Stretching Region (4000 cm^{-1} - 2800 cm^{-1})

- Phenolic O-H Stretch (ca. 3200 - 2800 cm^{-1}): A free, non-hydrogen-bonded phenolic -OH group typically shows a sharp absorption band around 3600 cm^{-1} . However, due to the very strong intramolecular hydrogen bond with the acetyl carbonyl, this stretching vibration is significantly weakened and broadened. The result is a very broad, low-intensity absorption band that is red-shifted into the region of C-H stretching, often centered around 3200-2800 cm^{-1} . This feature is a hallmark of intramolecularly hydrogen-bonded systems like salicylates and related compounds.[1][2][3]
- Aromatic C-H Stretch (ca. 3100 - 3000 cm^{-1}): These absorptions arise from the stretching of C-H bonds on the benzene ring. They are typically of weak to medium intensity and appear at wavenumbers slightly above 3000 cm^{-1} . [4][5]
- Aliphatic C-H Stretch (ca. 3000 - 2850 cm^{-1}): These bands correspond to the symmetric and asymmetric stretching vibrations of the methyl groups (-CH₃) in the ester and acetyl

substituents. They are of medium intensity and reliably appear just below 3000 cm^{-1} .^{[4][6]}

The Carbonyl (C=O) Stretching Region (1800 cm^{-1} - 1600 cm^{-1})

This region is particularly diagnostic for **Methyl 2-acetyl-3-hydroxybenzoate** as it contains two distinct carbonyl groups whose absorptions are modified by their local electronic and steric environments.

- Acetyl C=O Stretch (ca. $1650 - 1630\text{ cm}^{-1}$): An unconjugated aryl ketone typically absorbs around 1685 cm^{-1} .^[7] In this molecule, two effects lower this frequency: conjugation with the aromatic ring and, more importantly, the strong intramolecular hydrogen bond with the phenolic -OH. Hydrogen bonding weakens the C=O double bond, requiring less energy to vibrate, thus shifting the absorption to a significantly lower wavenumber. This peak is expected to be strong and sharp.
- Ester C=O Stretch (ca. $1710 - 1680\text{ cm}^{-1}$): An aromatic ester (like methyl benzoate) typically shows a C=O stretch around 1720 cm^{-1} .^[8] In the target molecule, the ester carbonyl is also conjugated with the ring. Furthermore, it may be influenced by a weaker intramolecular hydrogen bond from the adjacent hydroxyl group. This would shift its absorption to a lower frequency than a standard aryl ester, but it will remain at a higher frequency than the strongly hydrogen-bonded acetyl carbonyl. Therefore, two distinct carbonyl peaks are anticipated in this region. The presence and separation of these two bands serve as powerful evidence for the proposed molecular structure.

Aromatic C=C Stretching and Bending Region (1600 cm^{-1} - 1400 cm^{-1})

- Aromatic C=C Stretches (ca. $1600 - 1450\text{ cm}^{-1}$): The benzene ring exhibits several characteristic in-plane stretching vibrations in this region. These bands are typically of medium to sharp intensity and confirm the presence of the aromatic core.^[4]

The Fingerprint Region ($< 1400\text{ cm}^{-1}$)

This region contains a complex series of absorptions unique to the molecule's overall structure, including C-O stretching and various bending vibrations.

- C-O Stretches (ca. 1300 - 1100 cm^{-1}): Two strong C-O stretching bands are expected. One arises from the aryl-O bond of the phenol, and a second, typically very strong band, comes from the C-O-C linkage of the ester group. These are often found around 1250 cm^{-1} and 1150 cm^{-1} , respectively.[3]
- C-H Bending (ca. 1450 cm^{-1} and 1375 cm^{-1}): Asymmetric and symmetric bending vibrations (scissoring) of the methyl C-H bonds will be present.
- Aromatic C-H Out-of-Plane Bending (ca. 900 - 675 cm^{-1}): The pattern of substitution on the benzene ring determines the position of these strong bands, which can be used to confirm the isomeric structure.

Summary of Key FTIR Absorption Peaks

The following table consolidates the predicted vibrational frequencies and their assignments, providing a quick reference for spectral interpretation.

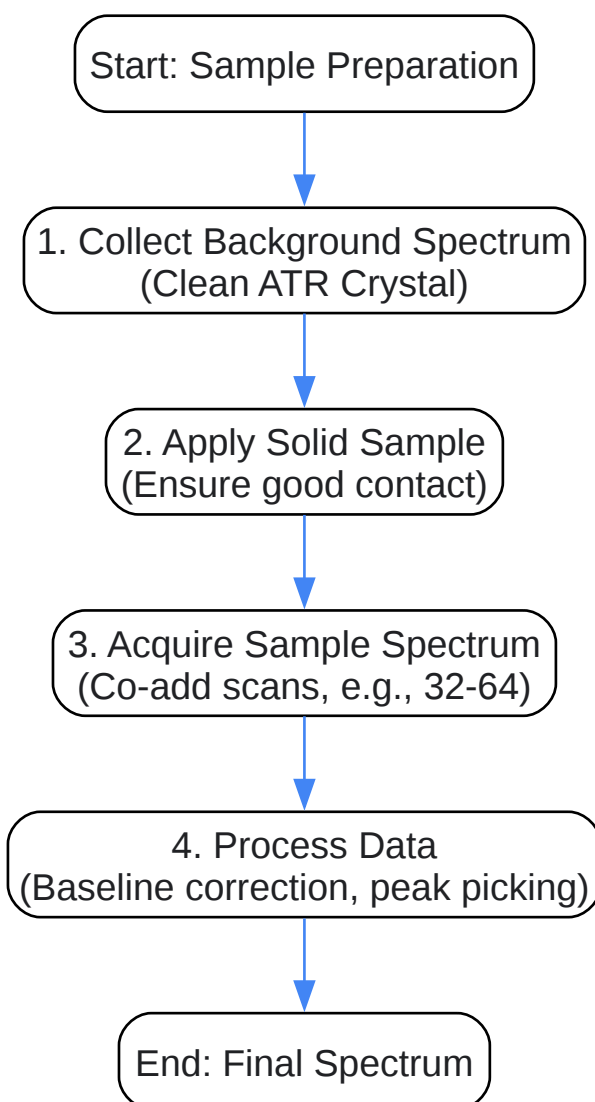
Wavenumber (cm ⁻¹)	Functional Group & Vibrational Mode	Expected Intensity	Notes
3200 - 2800	O-H Stretch (Phenolic)	Weak, Very Broad	Frequency lowered and band broadened by strong intramolecular H-bonding.[1][3]
3100 - 3000	C-H Stretch (Aromatic)	Weak to Medium	Characteristic of C-H bonds on the benzene ring.[4]
3000 - 2850	C-H Stretch (Aliphatic)	Medium	Asymmetric and symmetric stretches of methyl (-CH ₃) groups. [5]
1710 - 1680	C=O Stretch (Ester)	Strong, Sharp	Lower than a typical aryl ester due to conjugation and potential weak H-bonding.
1650 - 1630	C=O Stretch (Acetyl Ketone)	Strong, Sharp	Significantly lowered from ~1685 cm ⁻¹ due to strong intramolecular H-bonding.[7]
1600 - 1450	C=C Stretch (Aromatic)	Medium, Sharp	Multiple bands confirming the aromatic ring structure.
1300 - 1100	C-O Stretch (Ester and Phenol)	Strong	Complex region with overlapping stretches from C-O-C (ester) and Ar-O (phenol).[3]

900 - 675	C-H Bend (Aromatic, out-of-plane)	Strong	Pattern is dependent on the 1,2,3-trisubstitution of the ring.
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Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid sample like **Methyl 2-acetyl-3-hydroxybenzoate** using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal as it requires minimal sample preparation and provides excellent data quality.

Workflow Diagram



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Caption: Standard workflow for FTIR-ATR data acquisition.

Step-by-Step Methodology

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
 - Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

- ATR Crystal Cleaning (Critical Step):
 - Thoroughly clean the surface of the ATR crystal to remove any residual contaminants.
 - Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol).
 - Perform a final wipe with a dry, lint-free cloth to ensure the solvent has completely evaporated.
- Background Spectrum Acquisition:
 - With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.
 - Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 32 scans.
- Sample Application:
 - Place a small amount of the solid **Methyl 2-acetyl-3-hydroxybenzoate** powder onto the center of the ATR crystal.
 - Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
- Sample Spectrum Acquisition:
 - Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
- Data Processing and Analysis:
 - Clean the sample from the ATR crystal using the method described in Step 2.

- Use the spectrometer software to perform any necessary data processing, such as an automated baseline correction to flatten the spectrum.
- Use the peak-picking tool to identify and label the wavenumbers of the key absorption bands for analysis and comparison with the reference data provided in this guide.

Conclusion

The FTIR spectrum of **Methyl 2-acetyl-3-hydroxybenzoate** is a rich source of structural information, dominated by the effects of strong intramolecular hydrogen bonding. The significant red-shift of the acetyl carbonyl peak and the broad, attenuated appearance of the hydroxyl stretch are the most telling features. By carefully analyzing these key regions, researchers can confidently verify the identity and structural integrity of this compound, ensuring the reliability of their subsequent work in drug discovery and materials development.

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